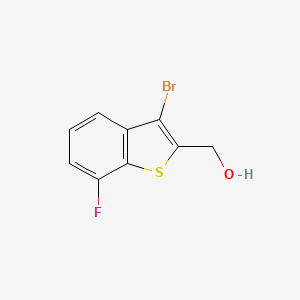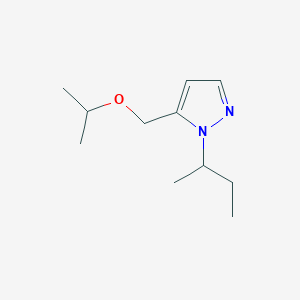
(3-Bromo-7-fluoro-1-benzothiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
One area of research focuses on the synthesis and chemical reactivity of halogenated compounds, which are closely related to "(3-Bromo-7-fluoro-1-benzothiophen-2-yl)methanol". For example, Kobayashi et al. (2013) explored the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones through the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes, highlighting the utility of halogenated compounds in synthesizing complex organic structures (Kobayashi et al., 2013). Similarly, the study by Fiandanese et al. (1973) on base-promoted dehydrohalogenation of 2-phenylsulphonylethyl halides demonstrates the nuanced reactivity of bromo- and fluoro-substituted compounds, contributing to our understanding of elimination reactions (Fiandanese et al., 1973).
Reaction Mechanisms and Kinetics
Research on reaction mechanisms and kinetics provides insights into how these compounds behave under various conditions. The study by Aksenov et al. (1978) on the solvolysis conditions of 1-fluoro-1-bromo-2-arylcyclopropanes in the presence of electrophilic and nucleophilic agents sheds light on the complex pathways and reactivity patterns of halogenated cyclopropanes, which are structurally related to the compound of interest (Aksenov et al., 1978).
Advanced Organic Synthesis
Another significant application is in advanced organic synthesis, where such compounds serve as intermediates for synthesizing novel organic molecules. For instance, the work by Akbaba et al. (2010) on the total synthesis of a naturally occurring bromophenol demonstrates the role of bromo- and fluoro-substituted compounds in synthesizing biologically active molecules, offering potential pathways for the synthesis of pharmaceuticals and natural products (Akbaba et al., 2010).
Material Science and Photophysical Studies
In material science and photophysical studies, the modification of organic compounds with halogens can significantly alter their physical properties. The study by Huang et al. (2021) on the crystal structure and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate showcases the use of fluorinated compounds in material science, highlighting how structural modifications affect material properties and electronic structures (Huang et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromo-7-fluoro-1-benzothiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFOS/c10-8-5-2-1-3-6(11)9(5)13-7(8)4-12/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMLOIOVDATPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)
![(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2801615.png)

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2801617.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2801618.png)


![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)





![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)